5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
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Overview
Description
5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo ring, and a pyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Triazolo Ring: The triazolo ring can be synthesized via a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate.
Pyridazine Formation: The pyridazine moiety is introduced through cyclization reactions involving appropriate precursors.
Pyrrolidine Attachment: The pyrrolidine ring is attached via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, diabetes, and viral infections.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The triazolo and pyridazine rings are known to interact with various biological targets, including kinases and G-protein-coupled receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(trifluoromethyl)-1,2,4-triazole
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-α]pyrazine
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
5-Ethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its pharmacokinetic profile, while the triazolo and pyridazine rings provide specific interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18F3N7O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18F3N7O/c1-2-11-7-21-16(22-8-11)26-6-5-12(9-26)10-28-14-4-3-13-23-24-15(17(18,19)20)27(13)25-14/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
InChI Key |
ODQYVCRFOHGUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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